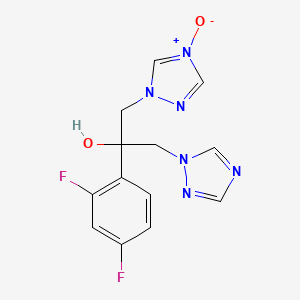
Fluconazole N-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluconazole N-Oxide is a derivative of fluconazole, a widely used antifungal agent. Fluconazole itself is a triazole antifungal that inhibits the synthesis of fungal cell membranes by targeting the enzyme lanosterol 14-α-demethylase . This compound retains the antifungal properties of fluconazole but has been modified to include an N-oxide functional group, which can potentially alter its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fluconazole N-Oxide typically involves the oxidation of fluconazole. One common method is the use of hydrogen peroxide as an oxidizing agent in the presence of a catalyst. The reaction conditions often include a solvent such as acetonitrile and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques, which offer advantages in terms of safety, efficiency, and scalability. Continuous flow methods allow for precise control of reaction parameters and can handle highly reactive intermediates that are difficult to manage in batch processes .
Chemical Reactions Analysis
Types of Reactions
Fluconazole N-Oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert the N-oxide group back to the parent amine.
Substitution: The N-oxide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetonitrile.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Further oxidized derivatives.
Reduction: Fluconazole.
Substitution: Various substituted fluconazole derivatives.
Scientific Research Applications
Fluconazole N-Oxide has several scientific research applications:
Chemistry: Used as a model compound to study oxidation reactions and the behavior of N-oxide functional groups.
Biology: Investigated for its antifungal properties and potential to overcome resistance mechanisms in fungi.
Medicine: Explored as an alternative antifungal agent with potentially improved pharmacokinetic properties.
Industry: Utilized in the development of new antifungal formulations and drug delivery systems
Mechanism of Action
Fluconazole N-Oxide exerts its antifungal effects by inhibiting the enzyme lanosterol 14-α-demethylase, similar to fluconazole. This inhibition prevents the conversion of lanosterol to ergosterol, a crucial component of the fungal cell membrane. The accumulation of methylated sterols disrupts the cell membrane, leading to fungal cell death .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: The parent compound, widely used as an antifungal agent.
Ketoconazole: Another triazole antifungal with a similar mechanism of action.
Itraconazole: A triazole antifungal with broader spectrum activity.
Uniqueness
Fluconazole N-Oxide is unique due to the presence of the N-oxide functional group, which can alter its chemical reactivity and potentially enhance its antifungal activity. This modification may also improve its pharmacokinetic properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C13H12F2N6O2 |
|---|---|
Molecular Weight |
322.27 g/mol |
IUPAC Name |
2-(2,4-difluorophenyl)-1-(4-oxido-1,2,4-triazol-4-ium-1-yl)-3-(1,2,4-triazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C13H12F2N6O2/c14-10-1-2-11(12(15)3-10)13(22,4-19-7-16-6-17-19)5-20-9-21(23)8-18-20/h1-3,6-9,22H,4-5H2 |
InChI Key |
QEEPILPFZHXTDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=[N+](C=N3)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


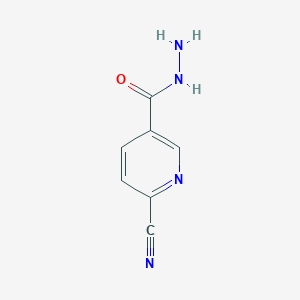
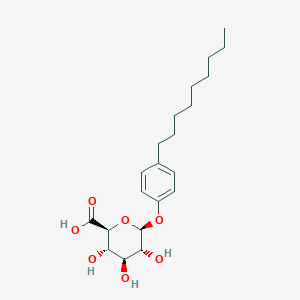
![(2S)-N-(3,4-Dihydro-3-oxo-2H-1,4-benzoxazin-7-yl)-2-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-1-pyrrolidinecarboxamide](/img/structure/B13434551.png)
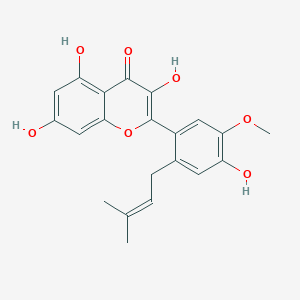

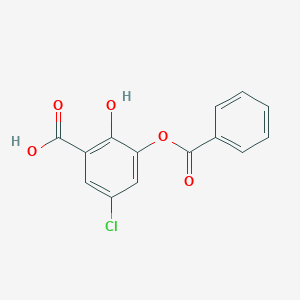
![(3S,7R,14R)-14-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione](/img/structure/B13434578.png)

![6-(2,3-Dihydroxypropanoyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B13434589.png)

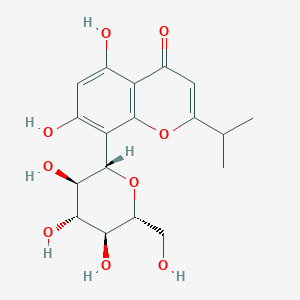
![(2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol](/img/structure/B13434602.png)


